molecular formula C7H6BrN5 B1376674 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1249324-60-4

1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No. B1376674
CAS RN: 1249324-60-4
M. Wt: 240.06 g/mol
InChI Key: VEDQKDFKHDYJKV-UHFFFAOYSA-N
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Description

1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine, also known as BPTA, is an organic compound that is widely used in scientific research due to its unique properties. BPTA has been used in a variety of applications, from synthesis to biological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 1,2,4-triazole derivatives, including compounds similar to 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine, have been synthesized with various modifications. For example, N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring were synthesized, demonstrating the chemical flexibility of the triazole scaffold (Prasad et al., 2021).
  • Physical and Chemical Characterization : The triazole Schiff bases, a class related to 1,2,4-triazoles, were evaluated for their thermodynamic, electrochemical, and quantum chemical properties, highlighting the potential of triazole compounds in various chemical applications (Chaitra et al., 2015).

Applications in Materials Science

  • Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors, indicating their potential in materials science and engineering. For instance, certain triazole Schiff bases showed significant inhibition efficiency for mild steel in acidic media (Chaitra et al., 2015).

Biological Applications

  • Antimicrobial Activities : Some 1,2,4-triazole derivatives have been examined for their antimicrobial properties. For example, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives showed promising antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Chemical Synthesis Techniques

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed for the efficient production of 1,2,4-triazole derivatives, demonstrating the advancement in synthetic methods for such compounds (Tan et al., 2017).

Potential in Medicinal Chemistry

  • Anticancer Activities : Certain 1,2,4-triazole derivatives have been synthesized and tested for their anticancer activities, such as novel Mannich bases against prostate cancer cells, indicating the potential of triazole derivatives in drug development (Demirci & Demirbas, 2019).

Photophysical Properties

  • Optical Materials : Some triazole derivatives have been studied for their fluorescence and aggregation-induced emission (AIE) properties, suggesting their utility in optical materials (Guo et al., 2021).

properties

IUPAC Name

1-(3-bromopyridin-2-yl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDQKDFKHDYJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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